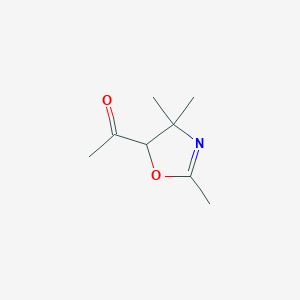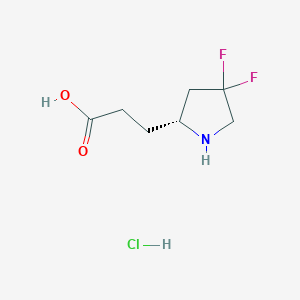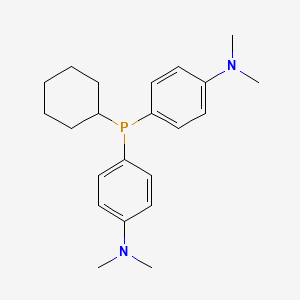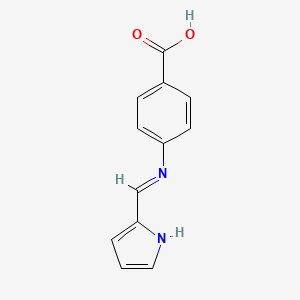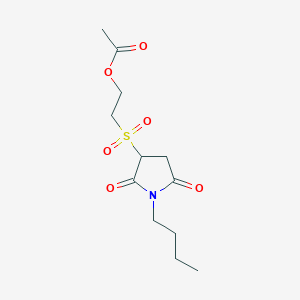
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate is a chemical compound that belongs to the class of sulfonyl esters It features a pyrrolidine ring substituted with a butyl group and a sulfonyl group, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate typically involves the reaction of 1-butyl-2,5-dioxopyrrolidine with a sulfonyl chloride derivative, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
-
Formation of the sulfonyl intermediate
- React 1-butyl-2,5-dioxopyrrolidine with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).
- Reaction temperature: 0-5°C.
- Solvent: Dichloromethane or another suitable organic solvent.
-
Esterification
- React the sulfonyl intermediate with ethyl acetate.
- Reaction temperature: Room temperature.
- Solvent: Dichloromethane or another suitable organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interactions of sulfonyl esters with biological targets.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.
類似化合物との比較
Similar Compounds
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the acetate group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C12H19NO6S |
|---|---|
分子量 |
305.35 g/mol |
IUPAC名 |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylethyl acetate |
InChI |
InChI=1S/C12H19NO6S/c1-3-4-5-13-11(15)8-10(12(13)16)20(17,18)7-6-19-9(2)14/h10H,3-8H2,1-2H3 |
InChIキー |
DANUHKVVPMJINH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


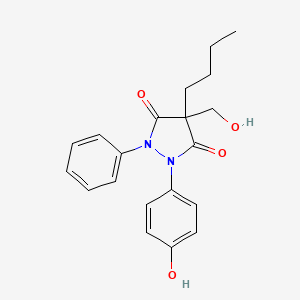
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
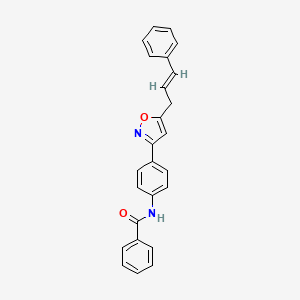
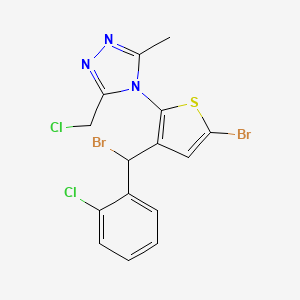
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
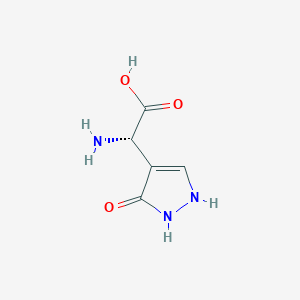
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
